![molecular formula C14H23NO4S B5522087 5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide](/img/structure/B5522087.png)
5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
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Description
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves multiple steps, including interaction with chlorosulfonic acid or other reagents to introduce the sulfonamide group. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the complexity and specificity required in synthesizing such molecules, involving structural characterization through X-ray crystal diffraction (Rublova et al., 2017)(Rublova et al., 2017).
Molecular Structure Analysis
The structural analysis of benzenesulfonamide derivatives is often carried out using crystallography. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide's crystal structure revealed π–π interactions and N—H⋯N hydrogen-bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023)(Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives exhibit a range of chemical reactions and properties, including the ability to form hydrogen bonds and π–π interactions, which contribute to their stability and potential biological activity. These molecules can undergo various reactions, including isomerization and heterocyclization, depending on their structure and substituents (Yıldız et al., 2010)(Yıldız et al., 2010).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure and can be analyzed using spectroscopic methods and crystallography (Al-Hourani et al., 2015)(Al-Hourani et al., 2015).
Scientific Research Applications
Photochemical Decomposition
Research on similar benzenesulfonamide derivatives, such as sulfamethoxazole, has shown these compounds to be photolabile, resulting in multiple photoproducts through processes like photoisomerization. This indicates that "5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide" may also undergo photochemical transformations that could be relevant in environmental studies or drug stability assessments (Wei Zhou & D. Moore, 1994).
Chiral Separation
The chiral separation of tamsulosin, a compound with structural similarities, by capillary electrophoresis suggests that "5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide" could also be separated into enantiomers using similar techniques. This is particularly relevant in the pharmaceutical industry, where enantiomer-specific activity is critical (V. Maier et al., 2005).
Cognitive Enhancing Properties
Compounds like SB-399885, which shares the benzenesulfonamide moiety, have been studied for their cognitive-enhancing properties via antagonism of specific receptors, indicating potential research applications for related compounds in treating cognitive deficits such as those seen in Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
properties
IUPAC Name |
2-methoxy-N-(1-methoxypropan-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10(2)12-6-7-13(19-5)14(8-12)20(16,17)15-11(3)9-18-4/h6-8,10-11,15H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNIQWAOWDTMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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